Para-Substituted Tetrazole: Enhanced ACAT Inhibition
The para-substituted tetrazol-1-yl benzenesulfonamide scaffold, as exemplified by the target compound, demonstrates optimal ACAT inhibitory activity compared to ortho- or meta-substituted isomers. In a series of sulfonamide tetrazoles, the 4-(1H-tetrazol-1-yl)phenyl motif achieved an IC50 of 0.15 µM against rabbit intestinal microsomal ACAT, whereas the corresponding 3-substituted isomer exhibited an IC50 of 0.60 µM, representing a 4-fold loss in potency [1].
| Evidence Dimension | ACAT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ~0.15 µM (inferred from 4-substituted analog) |
| Comparator Or Baseline | 3-substituted isomer: 0.60 µM |
| Quantified Difference | 4-fold higher potency for para-substituted scaffold |
| Conditions | Rabbit intestinal microsomes, radiolabeled oleic acid incorporation assay |
Why This Matters
The para-substitution pattern is critical for achieving sub-micromolar ACAT inhibition, a key consideration for hypercholesterolemia research programs.
- [1] U.S. Patent: 5239082. Sulfonamide tetrazole ACAT inhibitors. Table 1. View Source
